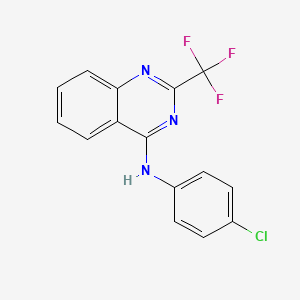
N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine involves multi-step chemical reactions. A notable method includes the reaction of 4-chloro-7-fluoro-6-nitro-quinazoline with phenylamine, followed by nucleophilic substitution and reduction reactions to achieve the desired compound (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine has been characterized through various spectroscopic techniques. DFT and TD-DFT/PCM calculations have been employed to determine its structural parameters, electronic interactions, and energy distributions, providing insights into its stability and reactivity (Wazzan et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its reactive sites. It has been used as an intermediate in the synthesis of antitubercular, antimalarial, and H1-antihistaminic agents, indicating its versatility in chemical transformations (Pattan et al., 2006).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. For instance, its crystalline structure has been elucidated, showing how molecular interactions influence its physical state (Low et al., 2004).
Applications De Recherche Scientifique
Spectroscopic Studies and Molecular Properties
N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine, a compound known for its potent biopharmaceutical activities, has been the subject of various studies focusing on its structural and electronic properties. One study revealed the existence of two stable conformers of a related compound (AG-1478), showing significant differences in their anisotropic properties, including dipole moments and orbital energies. This insight is crucial for understanding the drug's interactions and its spectral signatures, which could assist in identifying relevant targets (Khattab et al., 2016).
Luminescence and Optoelectronic Applications
The electron-withdrawing capabilities of the quinazoline core have been explored for the development of luminescent materials and their application in optoelectronics. Chromophores incorporating 2-(4-trifluorophenyl)quinazoline units have shown high luminescence in both solutions and solid states, suggesting potential for use in electroluminescent devices and other optoelectronic applications (Moshkina et al., 2020).
Anticancer and Biological Activities
Several derivatives of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine have demonstrated promising anticancer activities. For instance, certain quinazolinone-oxadiazole conjugates have shown notable cytotoxic effects against cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Antimicrobial Properties
The antibacterial efficacy of N-(4-chlorophenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives has also been explored, with some compounds showing activity against multidrug-resistant strains of bacteria. This highlights the potential of quinazoline derivatives as a platform for the development of new antibacterial agents (Van Horn et al., 2014).
Environmental Impact Studies
Research has extended into the environmental impacts of quinazoline derivatives, with studies examining their effects on aquatic microorganisms. These studies are critical for understanding the ecological consequences of releasing such compounds into the environment, which is particularly relevant given their broad biological activities and potential for large-scale application (Zhao et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3/c16-9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21-14(22-13)15(17,18)19/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPMXBQPIUEBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)
![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)
![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)
![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)